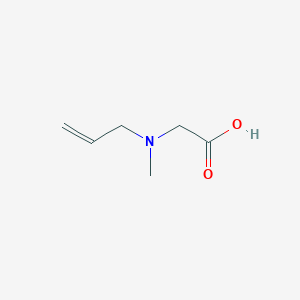
N-Methyl-N-prop-2-en-1-ylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-prop-2-en-1-ylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom of the glycine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-prop-2-en-1-ylglycine can be achieved through several methods. One common approach involves the alkylation of glycine with N-methyl and prop-2-en-1-yl groups. This can be done using reagents such as methyl iodide and allyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. Catalysts and automated systems are often employed to enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Methyl-N-prop-2-en-1-ylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or halogen used.
科学的研究の応用
N-Methyl-N-prop-2-en-1-ylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Methyl-N-prop-2-en-1-ylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in neurotransmitter regulation or its use in synthetic chemistry.
類似化合物との比較
N-Methyl-N-prop-2-en-1-ylglycine can be compared with other similar compounds, such as:
N-Methylglycine (Sarcosine): Similar in structure but lacks the prop-2-en-1-yl group.
N-Allylglycine: Contains the prop-2-en-1-yl group but lacks the methyl group.
N-Methyl-N-allylglycine: Similar in structure but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
58788-90-2 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
2-[methyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7(2)5-6(8)9/h3H,1,4-5H2,2H3,(H,8,9) |
InChIキー |
HSYUBISIQADVLB-UHFFFAOYSA-N |
正規SMILES |
CN(CC=C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
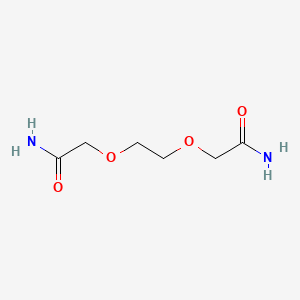
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)

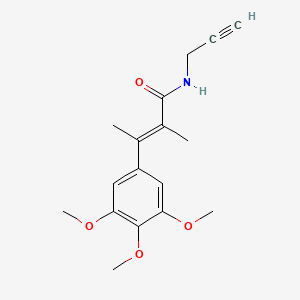
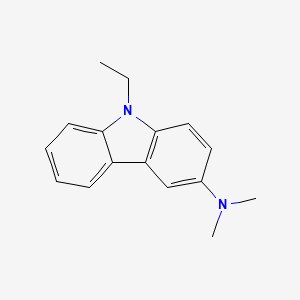
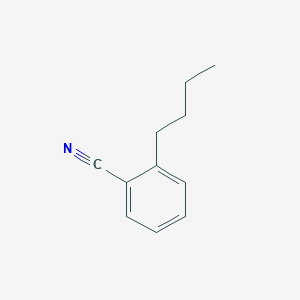
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
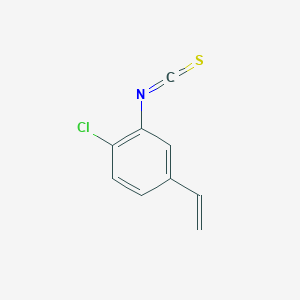
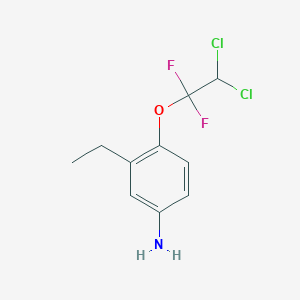
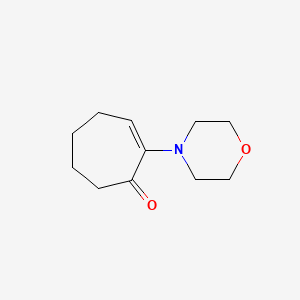
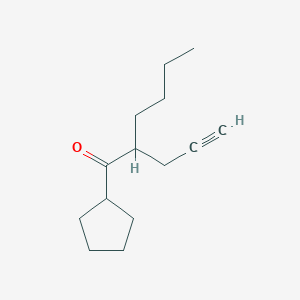
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
